molecular formula C22H19N3OS B2954335 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243048-91-0

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2954335
CAS RN: 1243048-91-0
M. Wt: 373.47
InChI Key: FQETTWZYCBEFFA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a dihydroisoquinoline ring, a thieno[3,2-d]pyrimidin-4(3H)-one ring, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroisoquinoline and thieno[3,2-d]pyrimidin-4(3H)-one rings would likely contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dihydroisoquinoline and thieno[3,2-d]pyrimidin-4(3H)-one rings, as well as the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties such as molecular weight and formula can be predicted .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives involves key compounds undergoing reactions with methyl iodide, phosphorous oxychloride, and various other reagents to afford corresponding substituted pyrimidine derivatives. These synthesized compounds were characterized by elemental and spectral analyses (A. Abdel-rahman, I. Awad, E. A. Bakhite, 1992).
  • Another study focused on the synthesis of pyrimidine-azitidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. These derivatives were synthesized from the condensation of aromatic amines with N-phenylacetamide, showcasing the versatility of these compounds in medicinal chemistry (M. Chandrashekaraiah et al., 2014).
  • Research on radical cyclization for C-C bond formation led to the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, illustrating the compound's role in developing efficient synthetic routes for complex heterocycles (K. Majumdar, P. Mukhopadhyay, 2003).

Potential Applications in Materials Science

  • A study on homoleptic cyclometalated iridium complexes, including derivatives of the compound , demonstrated their highly efficient red phosphorescence. These complexes have potential applications in organic light-emitting diode (OLED) technology, highlighting the compound's relevance in materials science (A. Tsuboyama et al., 2003).

Exploratory Studies in Heterocyclic Chemistry

  • The exploration of new synthetic methods and spectral characterization of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives offers insights into the structural and chemical diversity of these compounds. The study emphasizes their potential in pharmacological activities research, providing a foundation for future explorations in drug development (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-14-5-4-8-16(11-14)18-13-27-20-19(18)23-22(24-21(20)26)25-10-9-15-6-2-3-7-17(15)12-25/h2-8,11,13H,9-10,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQETTWZYCBEFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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